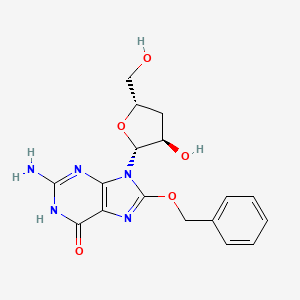
8-Benzyloxy-3'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyloxy-3’-deoxyguanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
Chemical Reactions Analysis
8-Benzyloxy-3’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzyloxy group or other functional groups present in the molecule.
Substitution: The benzyloxy group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8-Benzyloxy-3’-deoxyguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Industry: It is used in the development of antiviral therapeutics and other pharmaceutical applications.
Mechanism of Action
The mechanism of action of 8-Benzyloxy-3’-deoxyguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways involved include the inhibition of DNA synthesis and the activation of apoptotic pathways .
Comparison with Similar Compounds
8-Benzyloxy-3’-deoxyguanosine is unique among purine nucleoside analogs due to its specific substitution at the 8-position with a benzyloxy group. Similar compounds include:
8-Methoxyguanosine: Another modified guanosine with a methoxy group at the 8-position.
3’-Deoxyguanosine: A simpler analog without the benzyloxy substitution.
Ganciclovir: A guanosine analog used as an antiviral agent.
These compounds share similar structural features but differ in their specific substitutions and biological activities.
Properties
Molecular Formula |
C17H19N5O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-16-20-13-12(14(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(13)15-11(24)6-10(7-23)27-15/h1-5,10-11,15,23-24H,6-8H2,(H3,18,20,21,25)/t10-,11+,15+/m0/s1 |
InChI Key |
ZIWLEKIWJTXVPN-FIXISWKDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |
Canonical SMILES |
C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















